2-(3-Boc-aminophenyl)nicotinic acid
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Overview
Description
2-(3-Boc-aminophenyl)nicotinic acid is a compound that features a nicotinic acid core with a 3-Boc-aminophenyl substituent The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Boc-aminophenyl)nicotinic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected amine.
Coupling Reaction: The Boc-protected amine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Boc-aminophenyl)nicotinic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Deprotection: 3-aminophenyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-(3-Boc-aminophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Boc-aminophenyl)nicotinic acid depends on its specific application. In general, the compound can interact with various molecular targets through its nicotinic acid and Boc-aminophenyl moieties. These interactions can modulate biological pathways and processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
3-Boc-aminophenylacetic acid: Similar structure but with an acetic acid moiety instead of nicotinic acid.
2-(3-Aminophenyl)nicotinic acid: Lacks the Boc protecting group.
Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinic acid core.
Uniqueness
2-(3-Boc-aminophenyl)nicotinic acid is unique due to the presence of both the Boc-protected amine and the nicotinic acid moiety. This combination allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)14-13(15(20)21)8-5-9-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSFLNFNBZJOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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